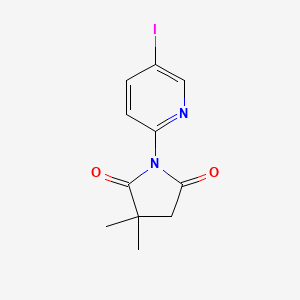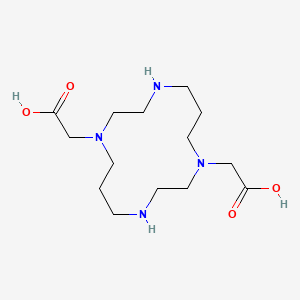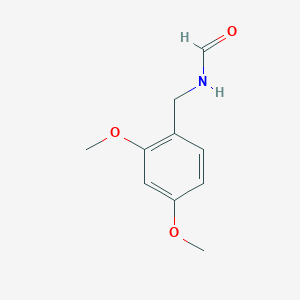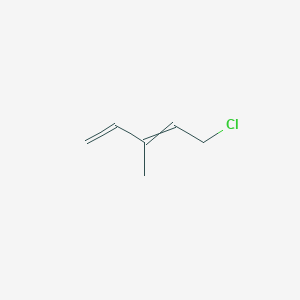
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is an organic compound characterized by the presence of two cyano groups and a t-butoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) typically involves the introduction of cyano groups and a t-butoxy group onto a benzene ring. One common method involves the reaction of 1,2-dicyanobenzene with t-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI).
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The t-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dicyanobenzene: Lacks the t-butoxy group, making it less soluble and potentially less reactive.
3-t-Butoxybenzene: Lacks the cyano groups, reducing its ability to participate in certain chemical reactions.
1,2-Dicyano-4-t-butoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is unique due to the combination of cyano and t-butoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
InChI-Schlüssel |
VBCKKGOFHXBKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1C#N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid](/img/structure/B8608252.png)


![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)





![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)



